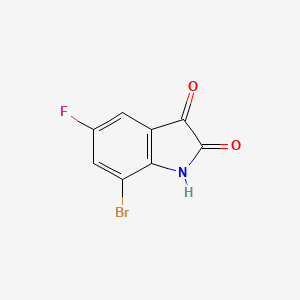

7-Bromo-5-fluoroindoline-2,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“7-Bromo-5-fluoroindoline-2,3-dione” is a chemical compound with the molecular formula C8H3BrFNO2 . It is closely related to “6-Bromo-7-fluoroindoline-2,3-dione” and “5-Bromo-7-fluoroindoline-2,3-dione”, which have similar structures .

Molecular Structure Analysis

The molecular structure of “7-Bromo-5-fluoroindoline-2,3-dione” is characterized by the presence of bromine, fluorine, nitrogen, and oxygen atoms in its structure . The exact structure would need to be confirmed through techniques such as NMR or X-ray crystallography.

Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Bromo-5-fluoroindoline-2,3-dione” include a molecular weight of 244.02 g/mol . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and no freely rotating bonds . Its LogP values range from 1.18 to 2.6, indicating its lipophilicity . The compound is soluble, with a solubility ranging from 0.0297 mg/ml to 1.99 mg/ml .

Applications De Recherche Scientifique

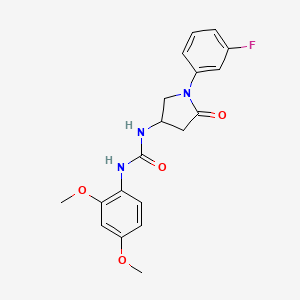

Synthesis and Biological Activity

7-Bromo-5-fluoroindoline-2,3-dione has been utilized in the synthesis of biologically active compounds. For instance, it was used in the creation of 1-((1-aryl)-1H-1,2,3-triazol-4-yl)methyl-5-fluoroindoline-2,3-diones, which demonstrated significant antibacterial and antifungal potency against various bacterial and fungal strains (Deswal et al., 2020).

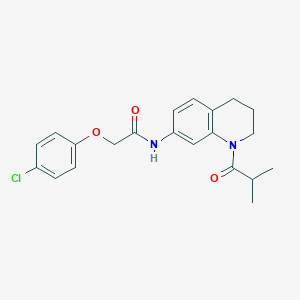

Herbicidal Activities

The compound has also found applications in herbicide development. N-phenyl phthalimides, including derivatives of 7-Bromo-5-fluoroindoline-2,3-dione, have been shown to be potent inhibitors of protoporphyrinogen oxidase, a promising target for herbicide discovery. These derivatives displayed significant herbicidal efficacy against various plants (Gao et al., 2019).

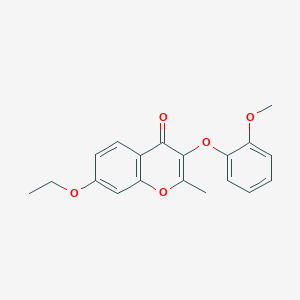

Chemical Synthesis and Structural Studies

7-Bromo-5-fluoroindoline-2,3-dione has been involved in various chemical synthesis studies. For example, its derivatives have been used in the preparation of 7-alkylamino-2-methylquinoline-5,8-diones, showcasing efficient and simple synthetic routes (Choi & Chi, 2004). Additionally, its crystal structure and molecular interactions have been analyzed in detail, providing insights into its chemical behavior (Abdellaoui et al., 2019).

Pharmaceutical and Medical Research

In pharmaceutical research, 7-Bromo-5-fluoroindoline-2,3-dione derivatives have been synthesized and evaluated for various biological activities. For instance, studies have explored their potential in treating tuberculosis and other bacterial infections (Karalı et al., 2007), (Joshi et al., 1981).

Safety and Hazards

The safety data sheet for a related compound, “5-Bromo-6-fluoroindoline-2,3-dione”, indicates that it is harmful if swallowed, inhaled, or in contact with skin . It may cause respiratory irritation, skin irritation, and serious eye irritation . Appropriate personal protective equipment should be used when handling this compound .

Orientations Futures

The future directions for “7-Bromo-5-fluoroindoline-2,3-dione” and related compounds could involve further exploration of their synthetic potential, particularly in the context of microwave-assisted synthesis . Additionally, given their reactivity and selectivity, these compounds could be investigated for potential biological activity .

Mécanisme D'action

Target of Action

It’s known that this compound is aCYP1A2 inhibitor , which suggests that it may interact with the cytochrome P450 family of enzymes, specifically CYP1A2, which plays a crucial role in drug metabolism and synthesis of cholesterol, steroids, and other lipids.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, Excretion) properties of 7-Bromo-5-fluoroindoline-2,3-dione are as follows :

- Absorption : The compound has high gastrointestinal absorption .

- Distribution : It is BBB permeant, indicating it can cross the blood-brain barrier .

- Metabolism : As a CYP1A2 inhibitor, it can affect the metabolism of substances processed by this enzyme .

- Excretion : Information on the excretion of this compound is not available in the current resources .

These properties can significantly impact the bioavailability of the compound, influencing its effectiveness and potential side effects.

Action Environment

The action, efficacy, and stability of 7-Bromo-5-fluoroindoline-2,3-dione can be influenced by various environmental factors. For instance, the compound should be stored in a sealed, dry environment at room temperature . Additionally, the compound’s action could be affected by the presence of other substances that compete for binding to the CYP1A2 enzyme .

Propriétés

IUPAC Name |

7-bromo-5-fluoro-1H-indole-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrFNO2/c9-5-2-3(10)1-4-6(5)11-8(13)7(4)12/h1-2H,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJHYUPXMQAWNNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)C(=O)N2)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

380431-78-7 |

Source

|

| Record name | 7-bromo-5-fluoro-2,3-dihydro-1H-indole-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2367681.png)

![Methyl 2'-amino-1-ethyl-6'-(furan-2-ylmethyl)-7'-methyl-2,5'-dioxospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2367684.png)

![3-(1-(2-(thiophen-3-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2367686.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-methylpyridin-2-yl)propanamide](/img/structure/B2367697.png)

![1,7-dimethyl-9-(4-methylphenyl)-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2367701.png)